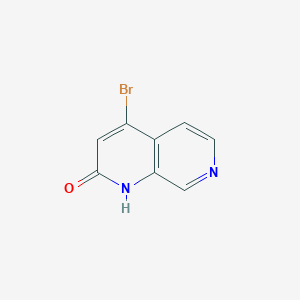

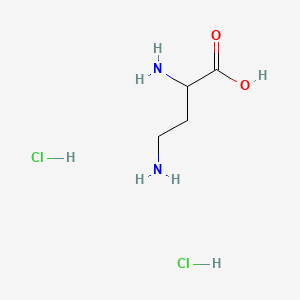

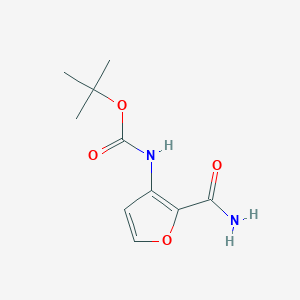

4-bromo-1,7-naphthyridin-2(1H)-one

Overview

Description

4-bromo-1,7-naphthyridin-2(1H)-one is a brominated naphthyridine derivative. Naphthyridines are a class of compounds known for their diverse range of biological activities and applications in material science. The presence of a bromine atom in the compound suggests potential reactivity that could be exploited in various chemical transformations.

Synthesis Analysis

The synthesis of related naphthyridine compounds has been reported through various methods. For instance, a series of 4,8-substituted 1,5-naphthyridines were synthesized using a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and corresponding boronic acids in the presence of palladium acetate . Although this does not directly describe the synthesis of 4-bromo-1,7-naphthyridin-2(1H)-one, it provides insight into the potential synthetic routes that could be adapted for its synthesis, such as halogenation of naphthyridine precursors.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the molecular structures of homologated analogs of 2-bromo-1,4-naphthoquinone were determined by single-crystal X-ray diffraction, which revealed details about the crystal system and space group . Similar structural analysis could be applied to 4-bromo-1,7-naphthyridin-2(1H)-one to determine its precise molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Brominated naphthyridines can undergo various chemical reactions, particularly at the bromine site. For instance, 3-bromo-1,7-naphthyridine was shown to react with potassium amide in liquid ammonia to yield amino-naphthyridine derivatives . This suggests that the bromine in 4-bromo-1,7-naphthyridin-2(1H)-one could similarly be substituted with other nucleophiles, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives can be quite diverse. The 4,8-substituted 1,5-naphthyridines exhibit high thermal stability with phase transition temperatures above 186°C and show blue fluorescence in both solution and solid states . These properties indicate that 4-bromo-1,7-naphthyridin-2(1H)-one may also possess unique optical and thermal characteristics, which could be explored for applications in materials science, such as in the development of organic semiconductor materials or OLEDs.

Scientific Research Applications

Therapeutic and Medicinal Applications

1,8-Naphthyridine derivatives, including compounds structurally related to "4-bromo-1,7-naphthyridin-2(1H)-one," exhibit a wide range of biological activities. These activities position them as potent scaffolds in the development of new therapeutic agents. Their broad spectrum of biological properties includes:

- Antimicrobial and Antiviral Activities : They have shown effectiveness against various microbial and viral pathogens, suggesting potential in treating infectious diseases.

- Anticancer Properties : These compounds have been investigated for their potential to inhibit cancer cell growth and proliferation.

- Anti-inflammatory and Analgesic Effects : Their ability to modulate inflammatory responses and pain signaling offers avenues for developing new anti-inflammatory drugs.

- Neurological Disorder Treatments : There is evidence of their application in treating neurological conditions such as Alzheimer's disease, depression, and multiple sclerosis.

- Other Activities : They have also shown potential as anti-osteoporotic agents, anti-allergics, antimalarials, and in cardiovascular disease management.

Key Studies and Reviews

- A review by Madaan et al. (2015) highlights the multiple biological activities of 1,8‐naphthyridine derivatives, emphasizing their importance in therapeutic research (Madaan et al., 2015).

- Another comprehensive review by Gurjar and Pal (2018, 2019) discusses the recent developments and the versatility of 1,8-naphthyridine derivatives in pharmaceutical chemistry, highlighting their wide-ranging pharmacological activities (Gurjar & Pal, 2018).

properties

IUPAC Name |

4-bromo-1H-1,7-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-8(12)11-7-4-10-2-1-5(6)7/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNAZEIWAPMMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=O)N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295715 | |

| Record name | 4-Bromo-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1,7-naphthyridin-2(1H)-one | |

CAS RN |

67967-12-8 | |

| Record name | 4-Bromo-1,7-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,7-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,2-dihydro-1,7-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)

![5,10-Dihydroindeno[2,1-a]indene](/img/structure/B3029415.png)

![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B3029425.png)